molecular formula C10H7BrClN B12315071 3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile

3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile

Cat. No.: B12315071
M. Wt: 256.52 g/mol
InChI Key: QVLMFAABVBEPBO-WMZJFQQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile is an organic compound characterized by the presence of bromine, chlorine, and nitrile functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile typically involves the reaction of 4-bromo-2-methylbenzaldehyde with a suitable chlorinating agent, followed by the introduction of a nitrile group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may involve multiple steps, including halogenation and nitrile formation, to achieve the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The double bond in the prop-2-enenitrile moiety can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles such as amines and alcohols. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of bromine, chlorine, and nitrile groups allows the compound to form specific interactions, such as hydrogen bonding or covalent bonding, with these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenyl isocyanate
  • 2-Bromo-4-methylphenyl isocyanate
  • 4-Bromo-2-methylphenol

Uniqueness

3-(4-Bromo-2-methylphenyl)-3-chloroprop-2-enenitrile is unique due to the combination of bromine, chlorine, and nitrile functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different set of interactions and reactivity patterns, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C10H7BrClN

Molecular Weight

256.52 g/mol

IUPAC Name

(Z)-3-(4-bromo-2-methylphenyl)-3-chloroprop-2-enenitrile

InChI

InChI=1S/C10H7BrClN/c1-7-6-8(11)2-3-9(7)10(12)4-5-13/h2-4,6H,1H3/b10-4-

InChI Key

QVLMFAABVBEPBO-WMZJFQQLSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)/C(=C/C#N)/Cl

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=CC#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.